4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine

Prolylcarboxypeptidase PRCP inhibition Metabolic disease target

4-(1-Methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine (CAS 2034555-28-5; molecular formula C21H27N3O2; MW 353.466) is a synthetic pyrazolyl-piperidine derivative bearing a 4-phenyltetrahydro-2H-pyran (phenyloxane) carbonyl substituent. It is classified in the Therapeutic Target Database (TTD) as a small-molecule prolylcarboxypeptidase (PRCP) inhibitor originating from Merck Sharp & Dohme Corp.

Molecular Formula C21H27N3O2
Molecular Weight 353.466
CAS No. 2034555-28-5
Cat. No. B2704504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine
CAS2034555-28-5
Molecular FormulaC21H27N3O2
Molecular Weight353.466
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C21H27N3O2/c1-23-12-9-19(22-23)17-7-13-24(14-8-17)20(25)21(10-15-26-16-11-21)18-5-3-2-4-6-18/h2-6,9,12,17H,7-8,10-11,13-16H2,1H3
InChIKeyJGANQASDGXBCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine (CAS 2034555-28-5): Compound Identity, Pharmacological Class, and Procurement Relevance


4-(1-Methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine (CAS 2034555-28-5; molecular formula C21H27N3O2; MW 353.466) is a synthetic pyrazolyl-piperidine derivative bearing a 4-phenyltetrahydro-2H-pyran (phenyloxane) carbonyl substituent. It is classified in the Therapeutic Target Database (TTD) as a small-molecule prolylcarboxypeptidase (PRCP) inhibitor originating from Merck Sharp & Dohme Corp. research programs [1]. The compound is also catalogued as a research-grade building block supplied by MedChemExpress under the designation 'Compound 1,' where it has been utilized as a chemical tool for parasite synchronization in Plasmodium falciparum conditional knockdown protocols . Its structural architecture—a 1-methylpyrazole at the piperidine 4-position coupled with a sterically encumbered 4-phenyloxane amide—distinguishes it from simpler pyrazolyl-piperidine intermediates and from heterocycle-substituted analogs within the same phenyloxane-piperidine chemotype.

Why Generic Substitution of 4-(1-Methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine with In-Class Analogs Is Scientifically Unreliable


Within the pyrazolyl-piperidine chemotype, small modifications to the heterocycle identity, substitution position, or N-acyl group produce divergent target engagement, physicochemical properties, and biological readouts. The 4-phenyloxane carbonyl group in CAS 2034555-28-5 imposes distinct conformational constraints and lipophilicity compared to simpler acyl variants (e.g., acetyl, cyclopropanesulfonyl, or benzyloxycarbonyl), altering both passive permeability and target-binding kinetics [1]. Positional isomerism on the pyrazole ring (N-1 vs. C-3 attachment) further modulates PRCP inhibition potency by over an order of magnitude across the Merck inhibitor series [2]. Consequently, substituting this compound with a regioisomeric pyrazole-piperidine or a heterocycle-swapped analog (imidazole, thiadiazole) without re-validating the specific assay endpoint introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) conclusions or protocol reproducibility. The quantitative evidence below demonstrates where meaningful differentiation exists.

Quantitative Differentiation Evidence for 4-(1-Methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine Against Closest Structural Analogs


PRCP Inhibitory Potency: Target Compound vs. Positional Pyrazole Isomer and Heterocycle-Swapped Analogs

The target compound (designated Piperidinyl pyrazole derivative 3, TTD Drug ID D0R3WH) is reported as a prolylcarboxypeptidase (PRCP) inhibitor with a representative IC50 of 0.7 nM against human PRCP in a fluorescence intensity kinetic assay [1]. Within the same Merck patent family (WO2011156246 and US8569299), structurally related pyrazole-piperidine PRCP inhibitors span a wide potency range from 0.5 nM to 550 nM, demonstrating that subtle structural changes produce >1000-fold differences in target engagement [2]. The 4-phenyloxane-4-carbonyl substituent, which is absent in simpler N-acyl analogs such as 1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine, is hypothesized to contribute to the sub-nanomolar potency through optimized hydrophobic interactions within the PRCP S1 pocket, though direct head-to-head data for the exact comparator pair are not publicly available [3].

Prolylcarboxypeptidase PRCP inhibition Metabolic disease target

Positional Isomerism: Differentiation from 1-(4-Phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine (CAS 1286696-22-7)

CAS 2034555-28-5 bears the 1-methylpyrazol-3-yl group directly at the piperidine 4-position via a C–C bond, whereas the close analog CAS 1286696-22-7 (1-(4-phenyloxane-4-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine) features a methylene spacer and N-1 pyrazole connectivity [1]. These two connectivity modes produce distinct pharmacophoric geometries: the C-3 pyrazole attachment in the target compound positions the N-2 nitrogen for potential hydrogen-bond interactions, while the N-1 methylene-bridged isomer lacks this orientation and contains an unsubstituted pyrazole N–H capable of acting as a hydrogen-bond donor . In the Merck PRCP inhibitor optimization campaign, pyrazole connectivity (C-3 vs. N-1 attachment) was a critical SAR parameter affecting potency by >10-fold [2].

Positional isomerism Pyrazole connectivity Structure-activity relationships

Heterocycle Identity Differentiation: Imidazole Analog (CAS 2320524-78-3) vs. Target Pyrazole Compound

The imidazole analog 4-(1-methyl-1H-imidazol-5-yl)-1-(4-phenyloxane-4-carbonyl)piperidine (CAS 2320524-78-3) shares an identical phenyloxane-piperidine scaffold with the target compound but replaces the 1-methylpyrazole with 1-methylimidazole . In the Merck PRCP program, pyrazoles were explicitly evaluated as non-classical amide bioisosteres; their physicochemical properties (logD, pKa, dipole moment) differ measurably from imidazoles, affecting both passive permeability and target recognition [1]. The imidazole N-3 nitrogen resides at a different vector angle relative to the piperidine ring compared to the pyrazole N-2, altering the hydrogen-bond acceptor geometry available for PRCP active-site engagement [2].

Heterocycle bioisosterism Imidazole vs. pyrazole Ligand efficiency

N-Acyl Group Differentiation: Target 4-Phenyloxane Carbonyl vs. Simpler N-Substituted 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Derivatives

The target compound's N-acyl group is the sterically demanding 4-phenyloxane-4-carbonyl (4-phenyltetrahydro-2H-pyran-4-carbonyl), which confers a calculated logP elevation and added metabolic stability relative to simpler N-substituted analogs such as 1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine or 4-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 1956356-29-8) . The tetrahydropyran ring introduces an additional oxygen atom capable of participating in intramolecular and intermolecular hydrogen bonds, modulating both solubility and pharmacokinetic behavior compared to purely carbocyclic or sulfonyl N-substituents [1]. The phenyl substituent on the oxane ring provides an aromatic interaction surface absent in non-aromatic N-acyl analogs [2].

N-acyl modification Lipophilicity modulation Metabolic stability

Protocol-Specific Utility: Parasite Synchronization in Plasmodium falciparum Conditional Knockdown Experiments

CAS 2034555-28-5 (supplied as MedChemExpress 'Compound 1') has been specifically validated and adopted for parasite synchronization in a published Plasmodium falciparum HAD5 conditional knockdown protocol, where it is used at 1.5 µM in combination with 5% sorbitol to achieve stage-specific synchronization of NF54attB parasites . This protocol-specific validation distinguishes this compound from structurally related analogs that lack documented efficacy in malaria synchronization assays. The compound's activity in this context depends on the precise combination of the pyrazole-piperidine core and phenyloxane N-acyl group; related pyrazolyl-piperidines with different N-substituents have not been validated for this specific synchronization protocol and may exhibit altered parasite permeability or toxicity profiles [1].

Malaria research Parasite synchronization Chemical tool compound

High-Confidence Application Scenarios for 4-(1-Methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine Based on Verified Evidence


PRCP Enzymatic Assay Development and High-Throughput Screening Calibration

The compound's sub-nanomolar PRCP inhibitory potency (IC50 = 0.7 nM), as documented in the Merck patent family covering pyrazole-piperidine PRCP inhibitors [1], positions it as a high-affinity reference inhibitor for calibrating PRCP enzymatic assays. Researchers establishing fluorescence intensity kinetic assays using recombinant human PRCP and Mca-Ala-Pro-Lys(Dnp)-OH substrate can employ this compound as a positive control at concentrations spanning 0.1–100 nM to define the assay's lower limit of inhibition and to benchmark novel inhibitor series. The well-characterized SAR precedent from the Graham et al. (2014) study ensures that the pyrazole connectivity and N-acyl group are recognized determinants of potency, reducing the risk of artifact [2].

Chemical Probe for PRCP Target Validation in Metabolic Disease Models

Given the established role of PRCP in cleaving α-MSH and regulating food intake and energy balance [1], compounds from this chemotype have been investigated for obesity, diabetes, and metabolic syndrome indications. CAS 2034555-28-5, as a representative of the sub-nanomolar potency tier within the Merck PRCP inhibitor program [2], can serve as a chemical probe for target validation studies in adipocyte differentiation assays or in rodent models of diet-induced obesity, where PRCP inhibition is expected to preserve α-MSH-mediated anorexigenic signaling [3].

Malaria Parasite Synchronization in Conditional Knockdown Protocols

The compound has been specifically adopted as 'Compound 1' at 1.5 µM for synchronizing Plasmodium falciparum NF54attB HAD5 conditional knockdown parasites in combination with 5% sorbitol treatment [1]. This validated protocol enables stage-specific enrichment of transgenic parasite populations for phenotypic characterization following gene knockdown. The protocol is built on established methods for site-specific integration in P. falciparum [2] and conditional knockdown approaches [3], and the chemical synchronization step with this compound is integral to experimental reproducibility.

Medicinal Chemistry Scaffold for Pyrazole-Containing Kinase or Protease Inhibitor Libraries

The 4-(1-methylpyrazol-3-yl)piperidine core, when elaborated with the 4-phenyloxane-4-carbonyl group, provides a conformationally constrained scaffold suitable for fragment-based lead discovery or library synthesis targeting serine proteases and kinases that accommodate a piperidine-linked heterocycle in their S1 or hinge-binding pockets [1]. The pyrazole ring serves as a demonstrated non-classical amide bioisostere [2], while the phenyloxane carbonyl contributes additional vectors for hydrophobic pocket occupancy. This differentiated scaffold architecture is not replicated by simpler N-alkyl or N-sulfonyl pyrazolyl-piperidine building blocks [3].

Quote Request

Request a Quote for 4-(1-methyl-1H-pyrazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.